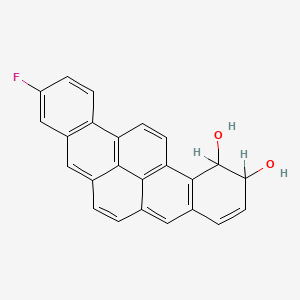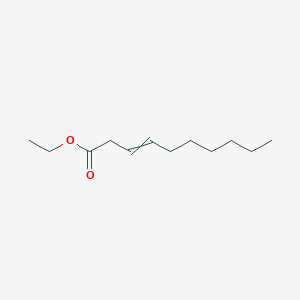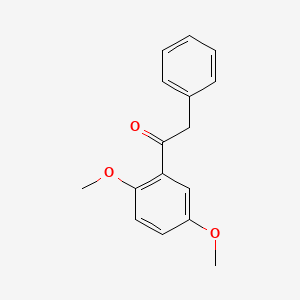![molecular formula C9H14OS4 B14431121 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one CAS No. 77102-71-7](/img/structure/B14431121.png)
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one is a compound belonging to the class of dithiolones. This compound is characterized by the presence of two isopropylthio groups attached to a dithiol-2-one core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one typically involves the reaction of propan-2-thiol with a suitable dithiol-2-one precursor under controlled conditions. One common method involves the three-component condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The isopropylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one exerts its effects is primarily through its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the dithiol-2-one core allows for redox reactions, which can modulate its chemical behavior and interactions with other molecules.
Comparación Con Compuestos Similares
Comparison: Compared to similar compounds, 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one is unique due to its specific dithiol-2-one core and the presence of two isopropylthio groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. For instance, while Probucol is primarily used as an antioxidant and lipid-lowering agent, this compound’s applications are more diverse, spanning chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
77102-71-7 |
|---|---|
Fórmula molecular |
C9H14OS4 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
4,5-bis(propan-2-ylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H14OS4/c1-5(2)11-7-8(12-6(3)4)14-9(10)13-7/h5-6H,1-4H3 |
Clave InChI |
ZCQFSBWIPNKUQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=C(SC(=O)S1)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



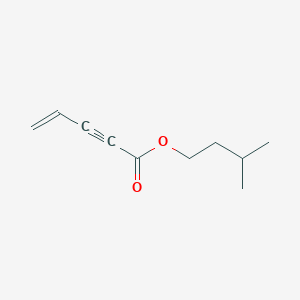
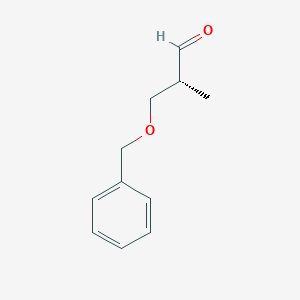
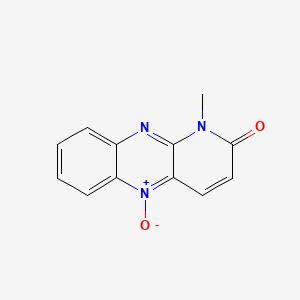
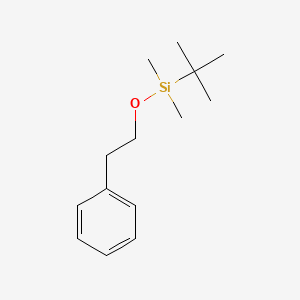
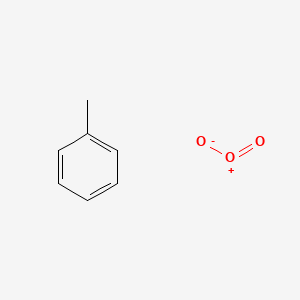
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
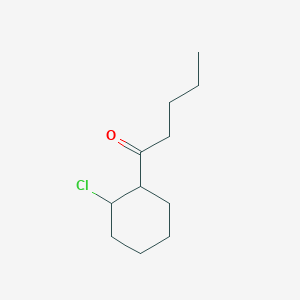
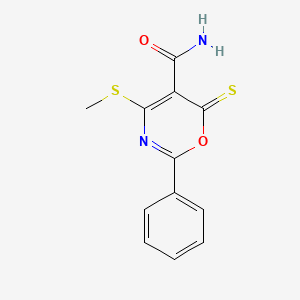
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)
